molecular formula C11H14ClNO B13614908 5-Chloro-2-(4-piperidinyl)phenol

5-Chloro-2-(4-piperidinyl)phenol

Cat. No.: B13614908
M. Wt: 211.69 g/mol
InChI Key: NQVXHHBABNPREB-UHFFFAOYSA-N
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Description

5-chloro-2-(piperidin-4-yl)phenol is a chemical compound that belongs to the class of phenols and piperidines It is characterized by the presence of a chlorine atom at the 5th position of the phenol ring and a piperidin-4-yl group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(piperidin-4-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorophenol and 4-piperidone.

    Formation of Intermediate: The 4-piperidone is first converted to 4-piperidinol through a reduction reaction using a reducing agent like sodium borohydride.

    Coupling Reaction: The 5-chlorophenol is then coupled with 4-piperidinol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product, 5-chloro-2-(piperidin-4-yl)phenol.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-(piperidin-4-yl)phenol may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis process to produce larger quantities.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(piperidin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-chloro-2-(piperidin-4-yl)phenol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-4-yl)phenol: Lacks the chlorine atom at the 5th position.

    5-chloro-2-(morpholin-4-yl)phenol: Contains a morpholine ring instead of a piperidine ring.

    5-chloro-2-(piperidin-3-yl)phenol: The piperidine ring is attached at the 3rd position instead of the 4th.

Uniqueness

5-chloro-2-(piperidin-4-yl)phenol is unique due to the presence of both the chlorine atom and the piperidin-4-yl group, which can confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

5-chloro-2-piperidin-4-ylphenol

InChI

InChI=1S/C11H14ClNO/c12-9-1-2-10(11(14)7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2

InChI Key

NQVXHHBABNPREB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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